molecular formula C10H7NOS B13589187 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one

1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one

Cat. No.: B13589187
M. Wt: 189.24 g/mol
InChI Key: RSMIRTBJXGTJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one is a specialist chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities and strong binding affinity to various enzymatic targets . The prop-2-en-1-one (acryloyl) group conjugated to the heterocyclic ring makes this molecule a valuable synthon for developing more complex derivatives via Michael addition or as a potential covalent warhead in inhibitor design. Researchers can utilize this compound to synthesize novel ligands, particularly in developing potential therapeutic agents. Benzo[d]thiazol-2-amine derivatives have demonstrated significant research interest as inhibitors for enzymes like dihydrofolate reductase (DHFR) and DprE1 , which are key targets in antibacterial and antimycobacterial studies. Furthermore, structurally similar benzothiazole derivatives have shown promising analgesic and anti-inflammatory properties in research models through cyclooxygenase (COX-1 and COX-2) enzyme inhibition . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the material safety data sheet prior to use and handle all laboratory chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)prop-2-en-1-one

InChI

InChI=1S/C10H7NOS/c1-2-8(12)10-11-7-5-3-4-6-9(7)13-10/h2-6H,1H2

InChI Key

RSMIRTBJXGTJOS-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=NC2=CC=CC=C2S1

Origin of Product

United States

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one

A retrosynthetic analysis of the target molecule, this compound, breaks down the compound into simpler, commercially available starting materials. The primary disconnection strategy involves a two-step approach that first targets the α,β-unsaturated ketone (enone) functionality and subsequently dissects the benzothiazole (B30560) ring.

The initial disconnection simplifies the enone via a conceptual reverse aldol (B89426) or Claisen-Schmidt condensation. This step identifies 2-acetylbenzothiazole (B155973) and formaldehyde (B43269) as key precursors. This is a logical step as the Claisen-Schmidt condensation is a well-established method for forming α,β-unsaturated ketones from a ketone and an aldehyde lacking α-hydrogens.

The second major disconnection focuses on the 2-acetylbenzothiazole intermediate. The benzothiazole ring can be retrosynthetically cleaved at the C-N and C-S bonds that form the thiazole (B1198619) portion of the bicyclic system. This leads to the primary building block, 2-aminothiophenol (B119425), and a synthon for the acetyl group, such as pyruvic acid or a related two-carbon electrophile. This approach is based on the most common and direct method for synthesizing 2-substituted benzothiazoles.

Established Synthetic Routes and Reaction Mechanisms

The forward synthesis, guided by the retrosynthetic analysis, involves the construction of the benzothiazole scaffold followed by the elaboration of the C2-substituent.

Condensation Reactions with 2-Aminothiophenol Derivatives

The cornerstone of benzothiazole synthesis is the condensation reaction between 2-aminothiophenol and a suitable carbonyl-containing compound. ekb.egekb.eg To obtain the key intermediate, 2-acetylbenzothiazole, 2-aminothiophenol is typically reacted with pyruvic acid.

The reaction mechanism initiates with the nucleophilic attack of the more reactive amino group of 2-aminothiophenol on the keto-carbonyl of pyruvic acid, forming a Schiff base (iminium ion) intermediate. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon. The subsequent dehydration of the resulting benzothiazoline (B1199338) intermediate leads to the aromatic 2-substituted benzothiazole. An oxidative decarboxylation of the carboxylic acid group then yields 2-acetylbenzothiazole.

Once 2-acetylbenzothiazole is synthesized, the prop-2-en-1-one moiety is introduced via a base-catalyzed Claisen-Schmidt condensation with formaldehyde. taylorandfrancis.comwikipedia.orgmiracosta.edu In this reaction, a base (e.g., sodium hydroxide) deprotonates the α-carbon of the acetyl group, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration under the reaction conditions to yield the thermodynamically stable conjugated system of this compound. miracosta.edu

Chemo-, Regio-, and Stereoselective Approaches in Synthesis

The synthesis of this compound inherently involves significant chemo- and regioselectivity.

Chemoselectivity: In the initial condensation, the amino group of 2-aminothiophenol is a stronger nucleophile than the thiol group under neutral or acidic conditions, leading to the selective formation of the Schiff base at the amino position before cyclization.

Regioselectivity: The intramolecular cyclization is highly regioselective, forming the five-membered thiazole ring fused to the benzene (B151609) ring. In the subsequent Claisen-Schmidt condensation, the base will selectively deprotonate the methyl group of 2-acetylbenzothiazole, as these are the only acidic α-hydrogens adjacent to the carbonyl group.

Stereoselectivity: The final product, this compound, does not possess any stereocenters, so stereoselectivity is not a primary concern in its synthesis. The double bond is formed in the more stable E-configuration due to thermodynamic control during the dehydration step.

Modern Advancements in Synthesis

Recent advancements in synthetic chemistry have focused on the use of catalysts to improve the efficiency, yield, and environmental friendliness of benzothiazole synthesis.

Catalytic Approaches (Homogeneous and Heterogeneous)

A wide array of both homogeneous and heterogeneous catalysts have been developed to facilitate the synthesis of 2-substituted benzothiazoles. upc.eduacs.orgorganic-chemistry.org These catalysts often allow for milder reaction conditions, shorter reaction times, and improved yields compared to traditional methods.

Homogeneous catalysts include various metal salts and complexes, as well as Brønsted and Lewis acids. For example, systems like H₂O₂/HCl can catalyze the condensation of 2-aminothiophenol with aldehydes. nih.gov Nickel salts have been shown to be effective for intramolecular oxidative C-H functionalization to form the benzothiazole ring. organic-chemistry.org Visible-light photoredox catalysis using ruthenium complexes offers a modern approach that utilizes light as the driving force. acs.org

Heterogeneous catalysts are particularly advantageous due to their ease of separation and potential for recyclability, aligning with the principles of green chemistry. upc.eduresearchgate.net Examples include SnP₂O₇, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂), and various metal oxide nanoparticles (e.g., ZnO, Bi₂O₃). nih.govmdpi.com These solid acid catalysts can effectively promote the condensation and cyclization steps under solvent-free or environmentally benign solvent conditions. nih.govnih.gov

Similarly, the Claisen-Schmidt condensation step can be catalyzed by a range of catalysts. While traditionally performed with strong bases like NaOH or KOH, modern approaches utilize solid base catalysts such as hydrotalcites or nanocrystalline metal oxides, which can be easily recovered and reused, minimizing waste. mdpi.comdigitellinc.com

Below is a table summarizing various catalytic systems employed in the synthesis of benzothiazole derivatives.

Catalyst TypeCatalyst ExampleReactantsReaction ConditionsAdvantages
Homogeneous H₂O₂/HCl2-Aminothiophenol, AldehydesEthanol (B145695), Room TemperatureShort reaction time, excellent yields, easy product isolation. nih.gov
Homogeneous Nickel Bromide (NiBr₂)ArylthioureasRoom TemperatureInexpensive catalyst, low catalyst loading, mild conditions. organic-chemistry.org
Homogeneous Ru(bpy)₃(PF₆)₂ThioanilidesVisible Light, O₂Uses light as a driving force, aerobic, environmentally friendly. acs.org
Heterogeneous SnP₂O₇2-Aminothiophenol, AldehydesSolvent-free, HeatHigh yields, very short reaction times, reusable catalyst. nih.gov
Heterogeneous NaHSO₄-SiO₂2-Aminothiophenol, Acyl ChloridesSolvent-freeInexpensive, non-toxic, easy catalyst removal. nih.gov
Heterogeneous Bismuth(III) Oxide NPs2-Aminothiophenol, Aldehydes60 °CEfficient, short reaction times. mdpi.com
Heterogeneous MgFeAl-LDH (Mixed Oxide)Benzaldehyde (B42025), Cyclohexanone120 °C, Solvent-freeHigh conversion and selectivity, reusable catalyst. mdpi.com

Green Chemistry Principles in Synthesis

The synthesis of this compound and its parent benzothiazole core is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact through the use of safer solvents, reusable catalysts, and energy-efficient methods. uni-mainz.de Methodologies have been developed that employ water and glycerol (B35011) as green solvents, utilize commercially available precursors, and feature simple work-up procedures with inexpensive catalysts, leading to high yields and shorter reaction times. uni-mainz.de

Solvent-free, or solid-state, synthesis offers a significant green advantage by eliminating solvent waste. One approach involves the condensation reaction of 2-aminobenzenethiol with various acyl chlorides under solvent-free conditions, which has been shown to produce good yields of benzothiazole derivatives. thieme-connect.com Microwave irradiation has also been employed as an energy-efficient heating method to promote the cyclocondensation of 2-aminothiophenols with aldehydes in one-pot syntheses, often leading to excellent yields in significantly reduced reaction times. ias.ac.in

The use of recyclable catalysts is another cornerstone of green benzothiazole synthesis. For instance, SnP₂O₇ has been used as a new heterogeneous catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes, achieving high yields (87–95%) in very short reaction times (8–35 minutes). nih.gov A key advantage of this catalyst is its ability to be reused at least five times without a significant loss of activity. nih.gov Similarly, NH₄Cl has been found to catalyze the reaction between 2-aminobenzenethiol and benzaldehyde in a methanol-water mixed solvent at room temperature, providing a high yield of benzothiazole. nih.gov The mechanism involves the activation of benzaldehyde through hydrogen bonding by NH₄Cl. nih.gov

Electrochemical methods are emerging as a powerful green tool for constructing the benzothiazole scaffold. ijper.org These methods can obviate the need for chemical oxidants, reducing waste. For example, the electrochemical dehydrogenative cyclization of 2-mercaptobenzamides can produce benzo[d]isothiazol-3(2H)-ones, structural isomers of some benzothiazole derivatives, using constant-current electrolysis in an undivided cell, with hydrogen gas as the only byproduct. ijper.org While this specific example does not yield the exact benzothiazole core, it demonstrates the potential of electrochemistry in forming the critical N–S bond through intramolecular cyclization, a key step in many benzothiazole syntheses. ijper.org

The table below summarizes various green chemistry approaches applied to the synthesis of the benzothiazole core structure.

Green PrincipleMethodologyReactantsCatalyst/ConditionsKey AdvantagesReference
Use of Green SolventsCondensation ReactionAromatic amine and potassium isopropyl xanthateCopper sulfate (CuSO₄) in water/glycerolSimple work-up, inexpensive catalyst, high yield uni-mainz.de
Solvent-Free SynthesisCondensation Reaction2-aminobenzenethiol and acyl chloridesHeating, solvent-freeEliminates solvent waste, good yields thieme-connect.com
Energy EfficiencyOne-pot Cyclocondensation2-aminothiophenols and aldehydesMicrowave irradiation, PIFA promotedReduced reaction times, good to excellent yields ias.ac.in
Recyclable CatalystCondensation Reaction2-aminothiophenol and aromatic aldehydesSnP₂O₇ (heterogeneous)High yields, very short reaction times, catalyst reusable nih.gov
Electrochemical SynthesisDehydrogenative CyclizationArylthioamidesCatalyst- and supporting-electrolyte-free, flow reactorHigh current efficiencies, avoids chemical oxidants nih.gov

Flow Chemistry and Continuous Synthesis Methods

Flow chemistry and continuous manufacturing are being increasingly applied to the synthesis of heterocyclic compounds, including benzothiazoles, to improve safety, efficiency, and scalability. These methods offer superior control over reaction parameters such as temperature, pressure, and reaction time, and enhance mass and heat transfer compared to traditional batch processes. uni-mainz.deresearchgate.net

A significant advancement is the development of multistep continuous-flow protocols for the synthesis of complex benzothiazole derivatives. researchgate.net For instance, novel condensed tricyclic benzothiazoles have been synthesized using a flow process that includes two ring-closure steps and a nitro group reduction. researchgate.net This approach allows for the safe handling of hazardous intermediates and reactions at high temperatures and pressures, expanding the accessible reaction parameter window. researchgate.net

Electrochemical synthesis of benzothiazoles has been successfully integrated into continuous-flow reactors. A catalyst- and supporting-electrolyte-free electrochemical synthesis of benzothiazoles from arylthioamides has been demonstrated in a flow system. thieme-connect.comnih.govresearchgate.net This method provides good to excellent yields with high current efficiencies. nih.gov The scale-up of the reaction is achieved simply by extending the operation time of the flow process, rather than requiring a larger reactor, which is a major advantage over batch electrochemistry. thieme-connect.comnih.gov Continuous-flow electrochemistry offers better conductivity and mass transfer, and can eliminate the need for an inert atmosphere that is sometimes required in batch conditions. thieme-connect.com

The use of microreactors, a key component of flow chemistry, provides a high surface-area-to-volume ratio, leading to highly efficient heat exchange and mixing. uni-mainz.de This technology enables precise control over stoichiometry and reaction conditions during the synthesis. uni-mainz.de While detailed examples for the specific synthesis of this compound in flow are not extensively documented, the successful application of flow chemistry to the synthesis of the core benzothiazole ring from precursors like arylthioamides or through condensation reactions indicates strong potential for its adaptation. nih.govresearchgate.net

The table below highlights key aspects of flow chemistry applied to benzothiazole synthesis.

MethodologyKey FeaturesSubstratesAdvantagesReference
Multistep Continuous-Flow SynthesisMultiple reaction steps (e.g., ring closures, reduction) in a continuous sequence.Intermediates for condensed tricyclic benzothiazolesAccess to high-pressure/high-temperature conditions, safe handling of hazardous chemistry. researchgate.net
Continuous-Flow ElectrosynthesisElectrochemical dehydrogenative C–S bond formation in a flow cell.ArylthioamidesCatalyst- and supporting-electrolyte-free, easy scale-up, high current efficiencies. thieme-connect.comnih.gov
Microreactor TechnologyUse of micro-structured reactors with high surface area.General precursors for organic synthesisSuperior heat exchange, efficient mixing, precise control of reaction parameters. uni-mainz.de

Synthesis of Structural Analogues and Derivatives for Systematic Investigation

The synthesis of structural analogues and derivatives of this compound is crucial for systematic investigations, such as establishing structure-activity relationships (SAR) for pharmacological evaluation. These synthetic efforts typically involve modifications at three main positions: the benzene ring of the benzothiazole core, the carbon atom between the benzothiazole and the carbonyl group, and the terminal vinyl group.

A common strategy for creating derivatives is to start with substituted 2-aminobenzenethiols. The substituents on the benzene ring of this precursor are carried through to the final benzothiazole product. Another major pathway involves the reaction of a pre-formed benzothiazole nucleus with various reagents. For example, 2-aminobenzothiazoles are highly reactive intermediates used for the synthesis of a variety of fused heterocyclic compounds and other derivatives.

One approach involves the acylation of 2-aminobenzothiazole (B30445) with different carboxylic acids or their derivatives. For instance, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was synthesized by the reaction of 2-aminobenzothiazole and flurbiprofen (B1673479) using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent. Similarly, a series of N-(benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives have been prepared and subsequently reacted with various amines to generate a library of compounds for anticonvulsant screening. youtube.com

Another versatile precursor is 2-(chloromethyl)-benzo[d]-thiazole. This compound can undergo nucleophilic substitution reactions with various nucleophiles. For example, it has been reacted with 2-hydroxysubstitutedaryl-(substitutedaryl)-methanones to produce a series of {2-(benzo[d]-thiazol-2-yl-methoxy)-substitutedaryl}-(substitutedaryl)-methanone analogues. mdpi.com

The synthesis of compounds where the benzothiazole core is linked via a sulfur atom is also common. Benzo[d]thiazole-2-thiol can be reacted with 2-bromo-1-substituted-phenylethan-1-one under microwave irradiation to afford 2-(Benzo[d]thiazol-2-ylthio)-1-phenylethan-1-one and its derivatives with excellent yields. researchgate.net

The following table presents examples of synthetic strategies used to generate diverse benzothiazole derivatives for systematic studies.

Starting MaterialReaction TypeReagentsResulting Derivative ClassReference
2-AminobenzothiazoleAmide CouplingFlurbiprofen, DCCN-Acylated benzothiazoles organic-chemistry.org
N-(benzo[d]thiazol-2-yl)-2-chloropropanamideNucleophilic SubstitutionVarious primary/secondary aminesAmino-substituted propanamide derivatives youtube.com
2-(chloromethyl)-benzo[d]-thiazoleNucleophilic Substitution2-hydroxysubstitutedaryl-(substitutedaryl)-methanones, K₂CO₃Benzothiazolyl-methoxy-methanones mdpi.com
Benzo[d]thiazole-2-thiolNucleophilic Substitution2-bromo-1-substituted-phenylethan-1-oneThioether-linked phenylethanones researchgate.net
2-aminobenzenethiol, β-naphthol, various aldehydesThree-component coupling reactionAldehydes1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives

Chemical Reactivity and Mechanistic Investigations

Reactivity of the α,β-Unsaturated Ketone Moiety

The exocyclic α,β-unsaturated ketone group is a highly reactive functional group characterized by two electrophilic centers: the carbonyl carbon and the β-carbon. This electronic arrangement makes it susceptible to a variety of nucleophilic attacks and cycloaddition reactions.

The presence of the conjugated system in 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one makes it an excellent Michael acceptor. In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system, leading to 1,4-conjugate addition. A wide range of nucleophiles, including thiols, amines, and carbanions, can participate in this reaction. For instance, the reaction of hetero-aromatic thiols with α,β-unsaturated ketones is a well-established method for the formation of carbon-sulfur bonds. researchgate.netrsc.org The general mechanism involves the reversible addition of the nucleophile to the β-carbon, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product.

The reactivity in Michael additions can be influenced by steric and electronic factors. Electron-withdrawing groups on the nucleophile can decrease its reactivity, while electron-donating groups can enhance it. Similarly, bulky substituents on either the α,β-unsaturated ketone or the nucleophile can hinder the reaction. nih.gov

Table 1: Examples of Michael Donors for α,β-Unsaturated Ketones

Nucleophile Type Example Compound Expected Product Type
Thiol Benzothiazole-2-thiol 3-(Benzo[d]thiazol-2-ylthio)-1-(benzo[d]thiazol-2-yl)propan-1-one
Amine Piperidine 1-(Benzo[d]thiazol-2-yl)-3-(piperidin-1-yl)propan-1-one
Carbanion Diethyl malonate Diethyl 2-(3-(benzo[d]thiazol-2-yl)-3-oxopropyl)malonate

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The electron-deficient double bond in the α,β-unsaturated ketone moiety of this compound allows it to act as a dienophile in Diels-Alder reactions. nih.govnih.gov In these [4+2] cycloaddition reactions, it can react with a conjugated diene to form a six-membered ring. The stereochemistry of the Diels-Alder reaction is highly controlled, proceeding via a concerted mechanism. Lewis acid catalysis can be employed to enhance the reactivity of the dienophile and influence the regioselectivity of the reaction. nih.gov

Furthermore, this compound and its derivatives can participate in 1,3-dipolar cycloaddition reactions. wikipedia.orgijrpc.com These reactions involve the combination of a 1,3-dipole with a dipolarophile (the α,β-unsaturated ketone) to form a five-membered heterocyclic ring. wikipedia.orgijrpc.comyoutube.com A notable example is the reaction of (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles with an in situ generated azomethine ylide. nih.gov This reaction proceeds with exclusive regioselectivity to form spirooxindole-pyrrolidine-benzothiazole heterocyclic hybrids. nih.gov Computational studies have shown that these reactions follow a polar, one-step asynchronous mechanism. nih.gov

Table 2: Cycloaddition Reactions of α,β-Unsaturated Ketones

Reaction Type Reactant 1 (Diene/Dipole) Reactant 2 (Dienophile/Dipolarophile) Product Type
Diels-Alder Butadiene This compound Substituted cyclohexene
1,3-Dipolar Cycloaddition Azomethine Ylide This compound Substituted pyrrolidine

Nucleophilic Acyl Substitution and Conjugate Addition

The carbonyl group in this compound is susceptible to nucleophilic attack. While direct nucleophilic acyl substitution is less common for ketones compared to more activated carbonyl compounds like acid chlorides or anhydrides, strong nucleophiles can add to the carbonyl carbon. However, due to the conjugated system, conjugate addition (Michael addition) is often the preferred pathway. The competition between 1,2-addition (to the carbonyl carbon) and 1,4-addition (to the β-carbon) is a key aspect of the reactivity of α,β-unsaturated ketones. The outcome can be influenced by the nature of the nucleophile, the reaction conditions, and the substrate itself. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like cuprates, favor 1,4-addition.

Reactivity of the Benzothiazole (B30560) Heterocycle

The benzothiazole ring system is an aromatic heterocycle with its own distinct reactivity profile. The presence of the electron-withdrawing acryloyl group at the 2-position influences the electron density distribution within the ring, affecting its susceptibility to electrophilic and nucleophilic attack.

The benzothiazole ring is generally susceptible to electrophilic substitution. rsc.org The position of substitution is directed by the heteroatoms and the fused benzene (B151609) ring. However, the electron-withdrawing nature of the C2-substituent in this compound deactivates the ring towards electrophilic attack. Nucleophilic aromatic substitution is also a possibility, particularly at positions activated by electron-withdrawing groups or with a suitable leaving group. The C2 position of the benzothiazole ring is particularly important, and various methods exist for the synthesis of C2-substituted benzothiazoles. nih.gov Functionalization at this position can be achieved through reactions involving 2-aminobenzothiazoles or by direct C-H functionalization. mdpi.comresearchgate.netnih.gov

The nitrogen atom in the benzothiazole ring is a potential site for functionalization. It can act as a nucleophile and participate in reactions such as alkylation and acylation, although the lone pair on the nitrogen is involved in the aromatic system. In related 2-aminobenzothiazole (B30445) systems, both the endocyclic and exocyclic nitrogen atoms can be involved in reactions with electrophiles, leading to the formation of fused heterocyclic systems. nih.gov While direct functionalization at the nitrogen of the thiazole (B1198619) ring in this compound is not extensively documented, the possibility exists for quaternization or coordination with metal centers.

Cascade and Tandem Reactions Utilizing the Compound

This compound is a versatile precursor in the synthesis of complex heterocyclic systems through cascade and tandem reactions. These processes, involving multiple bond-forming events in a single operation, offer significant advantages in terms of efficiency and atom economy. The electrophilic nature of the α,β-unsaturated ketone moiety, coupled with the benzothiazole ring, allows for a series of sequential reactions with various nucleophiles.

A notable example is the synthesis of pyrazoline derivatives. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) proceeds via a tandem sequence initiated by a Michael addition of the hydrazine to the enone system. This is followed by an intramolecular cyclization and dehydration to yield the final pyrazoline product. This one-pot synthesis is a highly efficient method for the construction of these five-membered heterocyclic compounds.

Similarly, the reaction with thiourea (B124793) leads to the formation of pyrimido[2,1-b]benzothiazole derivatives through a cascade mechanism. This transformation is initiated by the Michael addition of the sulfur atom of thiourea to the enone. Subsequent intramolecular cyclization involving the amino group and the ketone, followed by tautomerization, results in the formation of the fused heterocyclic system.

The following table summarizes key cascade and tandem reactions involving this compound:

ReactantProductReaction Type
Hydrazine hydratePyrazoline derivativesTandem Michael addition-cyclization
ThioureaPyrimido[2,1-b]benzothiazole derivativesCascade Michael addition-cyclization-tautomerization
Substituted hydrazinesN-substituted pyrazoline derivativesTandem Michael addition-cyclization

These reactions highlight the utility of this compound as a building block in the construction of diverse and medicinally relevant heterocyclic scaffolds.

Mechanistic Studies of Key Transformations

The mechanistic pathways of reactions involving this compound have been the subject of investigation to understand the reactivity and selectivity of these transformations. The formation of pyrazoline derivatives from the reaction with hydrazine is a well-studied example.

The proposed mechanism for this tandem reaction is as follows:

Michael Addition: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the β-carbon of the α,β-unsaturated ketone. This results in the formation of a zwitterionic intermediate.

Proton Transfer: A proton transfer from the newly formed N-H bond to the enolate oxygen occurs, leading to a more stable intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular cyclization forms a five-membered heterocyclic ring.

Dehydration: The resulting intermediate readily undergoes dehydration to form the stable pyrazoline ring system.

The reaction of this compound with thiourea to form pyrimido[2,1-b]benzothiazoles also follows a well-defined cascade mechanism:

Michael Addition: The sulfur atom of thiourea, being a soft nucleophile, attacks the β-carbon of the enone in a Michael-type addition.

Intramolecular Cyclization: The amino group of the thiourea moiety then attacks the carbonyl carbon, leading to the formation of a six-membered dihydropyrimidine (B8664642) ring.

Tautomerization and Dehydration: The initial cyclized product undergoes tautomerization and dehydration to yield the aromatic pyrimido[2,1-b]benzothiazole core.

Computational studies, including Density Functional Theory (DFT) calculations, could provide deeper insights into the transition states and activation energies of these mechanistic steps, further elucidating the reaction pathways and substituent effects on the reactivity of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in studying benzothiazole (B30560) derivatives. scirp.orgmdpi.com The B3LYP functional is a commonly employed method, often paired with basis sets like 6-31+G(d,p) or 6-311G(d,p), to optimize molecular geometries and calculate various electronic and spectroscopic properties. scirp.orgmdpi.comirjweb.com Such calculations provide a reliable means to investigate the structural parameters, vibrational frequencies, and electronic characteristics of these molecules in their ground state. mdpi.com Ab initio methods, such as the Hartree-Fock (HF) method, have also been used, although DFT methods like B3LYP are often found to be superior for correlating with experimental data for these molecular systems. researchgate.net

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the electronic properties and reactivity of a molecule. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and polarizability. scirp.org A smaller energy gap suggests higher reactivity and easier electron transfer. scirp.org

Studies on various benzothiazole derivatives show that the HOMO is typically distributed over the electron-rich parts of the molecule, indicating nucleophilic reactivity, while the LUMO is localized on electron-deficient areas, marking sites for electrophilic attack. scirp.org The HOMO-LUMO gap and related quantum chemical parameters for several benzothiazole derivatives have been calculated to predict their reactivity. scirp.org

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Electronegativity (χ) (eV)Chemical Hardness (η) (eV)
Benzothiazole (BTH)-0.2471-0.05010.1970.15110.1660
2-mercaptobenzothiazole (2-SH_BTH)-0.2364-0.04820.18830.14470.1566
2-aminobenzothiazole (B30445) (2-NH2_BTH)-0.2221-0.02660.19550.13250.1566
2-hydroxybenzothiazole (2-OH_BTH)-0.2392-0.03340.20580.14090.1674
2-(methylthio)benzothiazole (B1198390) (2-SCH3_BTH)-0.2271-0.04300.18410.13720.1530

Data calculated at the B3LYP/6-31+G(d,p) level of theory. Data sourced from a theoretical study on benzothiazole and its derivatives. scirp.org

Molecular Electrostatic Potential (MEP) analysis is another crucial tool used to visualize the charge distribution and predict reactivity sites. scirp.orgirjweb.com The MEP map uses a color-coded scheme to identify electron-rich (nucleophilic, typically red or yellow) and electron-poor (electrophilic, typically blue) regions of a molecule. scirp.orgirjweb.com For benzothiazole derivatives, MEP analysis typically shows negative potential localized around electronegative atoms like nitrogen and sulfur, identifying them as likely sites for electrophilic attack. Conversely, positive potentials are often found around hydrogen atoms, indicating sites for nucleophilic attack. irjweb.com

Detailed studies on the reaction pathway elucidation and transition state analysis for 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one were not available in the surveyed literature. This type of analysis is computationally intensive and is typically performed to understand the mechanisms of specific chemical reactions, such as synthesis or metabolic degradation.

Molecular Modeling and Docking Studies for Interaction Mechanisms

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule to a specific protein target. wjarr.commdpi.com Numerous docking studies have been performed on benzothiazole derivatives, including benzothiazole-chalcones, to elucidate their interaction mechanisms with various biological targets. nih.govnih.govresearchgate.net

These studies have shown that benzothiazole-chalcone hybrids can exhibit high binding affinities to key protein targets. For instance, certain derivatives have been docked against the anti-apoptotic regulators Bcl-2 and survivin, which are important in cancer research. nih.gov Similarly, other benzothiazole derivatives have been studied for their potential to inhibit targets such as the Human Epidermal Growth Factor Receptor (HER) enzyme and E. coli dihydroorotase. mdpi.comnih.gov The docking simulations reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. wjarr.comnih.gov

Compound ClassTarget ProteinKey Findings / Binding Affinity
Benzothiazole-Chalcone HybridsBcl-2 and SurvivinHigh binding affinities were observed, suggesting a potential mechanism for apoptosis induction. nih.gov
Benzo[d]thiazol-2-amine DerivativesHuman Epidermal growth factor receptor (HER)Docking scores up to -10.4 kcal/mol were calculated, indicating strong potential binding. nih.gov
Benzothiazole DerivativesE. coli DihydroorotaseDocking scores ranged from -2.54 to -5.02, identifying potential antimicrobial agents. mdpi.com
Designed Benzothiazole DerivativesGABA-aminotransferase (GABA-AT)Mol dock scores ranged from -104.23 to -121.56, significantly higher than standard drugs. wjarr.com

Prediction of Reactivity and Selectivity Profiles

Computational chemistry provides a suite of descriptors derived from quantum chemical calculations to predict the reactivity and selectivity of molecules. scirp.org Global reactivity descriptors such as chemical potential (μ), global hardness (η), softness (s), and the global electrophilicity index (ω) are calculated from the HOMO and LUMO energies. scirp.orgmdpi.com

Chemical Hardness (η) : A measure of resistance to charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. scirp.org

Chemical Softness (s) : The reciprocal of hardness, indicating a higher propensity to react. scirp.org

Electronegativity (χ) : The ability of a molecule to attract electrons. scirp.org

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons. mdpi.com

By analyzing these descriptors, researchers can compare the reactivity of a series of related compounds. For example, a study on various benzothiazole derivatives found that 2-(methylthio)benzothiazole had the lowest chemical hardness and highest softness, suggesting it is the most reactive compound in the studied series. scirp.org This information is invaluable for predicting how a molecule will behave in a chemical or biological environment.

Computational Studies on Structure-Property Relationships

For instance, DFT studies on 2,1,3-benzothiadiazole (B189464) derivatives have shown how different donor groups can alter the HOMO and LUMO energy levels, thereby tuning the electronic band gap and optoelectronic properties. nih.gov Similarly, investigations into substituted N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers revealed that the position of a nitro group significantly impacts the molecular geometry, crystal packing, and electronic absorption properties. mdpi.com These computational models, when validated by experimental data, provide a predictive framework for designing new benzothiazole-chalcones and related molecules with desired characteristics, such as enhanced biological activity or specific optical properties. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Formula Determination

No specific high-resolution mass spectrometry (HRMS) data for 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one has been found in the surveyed literature. HRMS is a critical technique for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement, which allows for the calculation of a unique molecular formula. Without this data, the exact elemental composition cannot be experimentally confirmed.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. There are no published crystal structures for this compound. While crystal structures for related benzothiazole (B30560) derivatives exist, these cannot be used to infer the specific solid-state conformation and packing of the title compound.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if relevant)

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. As this compound is an achiral molecule, these techniques are not relevant for its stereochemical assignment.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. While the characteristic vibrational frequencies for the benzothiazole ring system have been reported in the literature for various compounds, specific and complete FT-IR and Raman spectra for this compound are not available. The expected spectra would show characteristic bands for the C=O (ketone), C=C (alkene), and C=N (thiazole) stretching vibrations, as well as aromatic C-H and C=C vibrations. However, without experimental data, a detailed and accurate assignment of these vibrational modes is not possible.

Applications in Organic Synthesis

As a Versatile Building Block for Diverse Heterocyclic Compounds

The core reactivity of 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one lies in its α,β-unsaturated ketone functionality. This enone system is an excellent Michael acceptor, readily reacting with a variety of nucleophiles. Furthermore, the carbonyl and olefinic components can participate in cyclocondensation and cycloaddition reactions, providing access to a multitude of heterocyclic scaffolds. This reactivity allows chemists to construct complex ring systems in a straightforward manner.

The synthesis of five- and six-membered heterocycles is a common application. For instance, reaction with hydrazine (B178648) derivatives leads to the formation of pyrazolines, which are five-membered rings containing two adjacent nitrogen atoms. Similarly, condensation with reagents like ureas, thioureas, or amidines can yield six-membered pyrimidine (B1678525) derivatives. The benzothiazole (B30560) moiety itself is generally stable throughout these transformations, allowing for the incorporation of this important pharmacophore into the final heterocyclic product.

Michael addition reactions are also a key pathway for generating diverse structures. The addition of binucleophiles, such as o-phenylenediamine (B120857) or o-aminothiophenol, to the enone system can lead to the formation of seven-membered rings like benzodiazepines and benzothiazepines, respectively, after an initial Michael addition followed by intramolecular condensation. researchgate.net

Below is a table summarizing the synthesis of various heterocyclic systems using benzothiazolyl chalcone (B49325) as a precursor.

ReagentResulting HeterocycleReaction Type
Hydrazine Hydrate (B1144303)PyrazolineCyclocondensation
PhenylhydrazineN-phenylpyrazolineCyclocondensation
GuanidineAminopyrimidineCyclocondensation
Thiourea (B124793)ThioxopyrimidineCyclocondensation
o-Phenylenediamine1,5-BenzodiazepineMichael Addition-Cyclocondensation
o-Aminothiophenol1,5-BenzothiazepineMichael Addition-Cyclocondensation
MalononitrilePyridine derivativeMichael Addition-Cyclization

This table illustrates the versatility of the benzothiazolyl enone scaffold in synthesizing a range of heterocyclic compounds through various reaction pathways.

Role in the Synthesis of Complex Natural Products and Analogues

The benzothiazole ring is a structural motif present in some natural products, and the chalcone framework is widespread in the plant kingdom. mdpi.comnih.gov However, the specific use of this compound as a starting material or key intermediate in the total synthesis of complex natural products or their direct analogues is not extensively documented in scientific literature. While the synthesis of natural products containing a thiazole (B1198619) ring is an active area of research, the application of this particular benzothiazolyl chalcone in such multi-step synthetic campaigns has not been a primary focus. researchgate.net

Precursor for Advanced Pharmaceutical Intermediates

The benzothiazole nucleus is a well-established pharmacophore found in numerous compounds with a wide spectrum of biological activities. Consequently, this compound serves as an important precursor for the synthesis of advanced pharmaceutical intermediates and potential drug candidates. The heterocycles synthesized from this building block, as detailed in section 6.1, are often endowed with significant pharmacological properties.

For example, benzothiazole-containing pyrazoline and pyrimidine derivatives have been investigated for various therapeutic applications. The synthesis of these compounds from the parent enone represents a direct pathway to molecules with potential anticonvulsant, anti-tubercular, and antibacterial activities. nih.govmdpi.com Furthermore, the benzothiazole scaffold is a key component in several approved drugs and clinical candidates. For instance, the synthesis of (Z)-S-benzo[d]thiazol-2-yl-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino) ethanethioate, a key intermediate for the cephalosporin (B10832234) antibiotic Ceftobiprole, highlights the role of benzothiazole derivatives in creating advanced pharmaceutical compounds. researchgate.net Another example is the synthesis of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a derivative of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen (B1673479), which demonstrates the utility of benzothiazole amines as intermediates. mdpi.com

The following table showcases examples of pharmaceutically relevant structures derived from benzothiazole-based precursors.

Precursor TypeSynthesized Compound ClassPotential Therapeutic Application
Benzothiazolyl ChalconeBenzothiazole-Pyrazoline HybridsAnticonvulsant, Antimicrobial
Benzothiazolyl ChalconeBenzothiazole-Pyrimidine HybridsAnti-tubercular, Anticancer
Benzothiazole Thiol DerivativeQuorum Sensing InhibitorsAntibacterial (Anti-virulence)
Benzothiazole Acetic AcidBenzothiazole-Oxazinone HybridsAcetylcholinesterase Inhibitors
Benzothiazole ThiolCeftobiprole IntermediateAntibiotic

This table provides examples of how benzothiazole-containing building blocks are used to generate intermediates and final compounds with potential pharmaceutical value.

Stereoselective Synthesis Utilizing the Compound

The prochiral nature of the α,β-unsaturated system in this compound makes it an ideal substrate for stereoselective synthesis. Asymmetric catalysis, particularly organocatalysis, has been successfully employed to control the stereochemical outcome of reactions involving similar chalcone scaffolds.

The most common stereoselective transformation is the asymmetric Michael addition. In this reaction, a nucleophile is added to the β-carbon of the enone, creating one or two new stereocenters. The use of chiral catalysts, such as cinchona alkaloid derivatives (e.g., quinine, cinchonidine) or chiral primary and secondary amines, can direct the approach of the nucleophile to one face of the molecule, resulting in the formation of one enantiomer in excess. rsc.orgmetu.edu.tr This approach provides access to enantiomerically enriched products that can be used as chiral building blocks for the synthesis of complex molecules, including pharmaceuticals where specific stereoisomers are often responsible for the desired biological activity.

While research may not always specify this compound as the exact substrate, the methodologies are broadly applicable to this class of compounds. The development of these catalytic asymmetric reactions represents a significant advancement, allowing for the efficient construction of chiral molecules containing the benzothiazole framework.

The table below lists common types of chiral catalysts used for asymmetric Michael additions to enones and chalcones.

Catalyst ClassExample CatalystNucleophileStereocontrol
Cinchona Alkaloid DerivativesQuinine-derived Thiourea/SquaramideThiophenols, Malonates, NitroalkanesHigh Enantioselectivity (ee)
Chiral Primary Amine Salts(S)-Diphenylprolinol Silyl EtherAldehydes, KetonesHigh Enantioselectivity (ee)
Chiral Phase-Transfer CatalystsMaruoka CatalystGlycine IminesHigh Enantioselectivity (ee)
Chiral N,N'-Dioxide ComplexesN,N'-Dioxide-Scandium(III)NitroalkanesHigh Enantioselectivity (ee)

This table summarizes various catalyst systems that have proven effective in achieving high levels of stereocontrol in Michael addition reactions on α,β-unsaturated ketones, a class to which this compound belongs.

Exploration in Materials Science and Engineering

Integration into Polymeric Materials and Copolymers

The prop-2-en-1-one functional group of 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one is structurally analogous to an acrylate (B77674), a well-known class of monomers used for polymerization. This feature allows the compound to be integrated into polymer chains, imparting the specific properties of the benzothiazole (B30560) ring to the bulk material. While direct polymerization of this specific compound is not widely documented, extensive research on similar benzothiazole-containing monomers demonstrates the feasibility and utility of this approach.

For instance, novel acrylate polymers have been synthesized using N-(benzothiazole-2-yl) maleimide (B117702) as a comonomer with ethyl acrylate, methyl methacrylate, and styrene (B11656) via emulsion polymerization. ekb.egekb.eg The incorporation of the benzothiazole-maleimide unit was found to significantly enhance the thermal stability of the resulting acrylate copolymers. ekb.egekb.eg Similarly, 2-benzothiazolyl acrylamide (B121943) (BTA) has been successfully homopolymerized and copolymerized with monomers like α-methyl styrene and methyl acrylate, showcasing the versatility of benzothiazole-functionalized vinyl compounds in creating new polymeric materials. vot.pl

The synthesis of these polymers typically involves free-radical polymerization, initiated by compounds such as ammonium (B1175870) persulfate or AIBN. ekb.egiosrjournals.org The benzothiazole unit can also be incorporated into polymers to create functional materials for specific applications. Researchers have developed redox-responsive polymers using a methacrylic monomer carrying a benzothiazole-disulfide group. rsc.org These materials can undergo reversible functionalization through thiol-disulfide exchange, making them suitable for creating reactive surface coatings for biomedical applications. rsc.org Furthermore, conjugated microporous polymers containing benzothiazole groups have been synthesized for the efficient removal of organic dyes from water, highlighting their potential in environmental remediation. researchgate.net

Polymer TypeMonomersKey Properties/Applications
Acrylate CopolymersEthyl acrylate, Methyl methacrylate, N-(benzothiazole-2-yl) maleimideEnhanced thermal stability ekb.egekb.eg
Acrylamide Copolymers2-benzothiazolyl acrylamide, α-methyl styrene, Methyl acrylateCreation of novel copolymers with tailored microstructures vot.pl
Photoconducting Copolymers2-[N-(propyl acrylate) carbazolyl] benzothiazole, Methyl methacrylatePotential for photorefractive systems iosrjournals.org
Redox-Responsive PolymersBenzothiazole disulfide-based methacrylate, PEG-based monomerReversibly functionalizable coatings for biomedical use rsc.org

Applications in Organic Optoelectronics (e.g., OLEDs, Sensors, Photochromic Materials)

The benzothiazole core is a prominent building block in the design of materials for organic optoelectronics due to its electron-accepting nature and high photoluminescence quantum yield. nih.govmdpi.com Derivatives of benzothiazole are extensively investigated for use in organic light-emitting diodes (OLEDs), where they can function as efficient emitters. research-nexus.netresearchgate.net

Theoretical studies on materials like N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (BPPA) have shown that the benzothiazole unit plays a crucial role in defining the electronic and optical properties, leading to materials that can emit light from bluish-white to red. research-nexus.netresearchgate.net The performance of these materials is heavily dependent on their molecular structure; adjusting the π-conjugation within the molecule allows for the tuning of solid-state emission colors. rsc.org This principle has been used to develop single-component white-light-emitting materials by carefully designing benzothiazole derivatives, which are highly desirable for next-generation lighting and displays. rsc.org By extending the conjugation and incorporating different donor-acceptor units, emissions can be pushed into the deep-red to near-infrared (NIR) regions, as demonstrated with related benzothiadiazole derivatives. frontiersin.org

Beyond light emission, benzothiazole derivatives have been explored for photochromic applications. Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, leading to a change in color. Research on heterocyclic imines functionalized with benzothiazole acceptor groups has shown that these molecules can undergo reversible trans-cis photoisomerization upon UV or visible light irradiation. researchgate.net This property allows for the development of light-sensitive switches and memory elements at the molecular level.

Chemo- and Biosensors Design

The structure of this compound is exceptionally well-suited for the design of chemosensors and chemodosimeters. The design strategy relies on the synergy between its two core components: the benzothiazole moiety acts as a signaling unit (a fluorophore or chromophore), while the prop-2-en-1-one system functions as a reactive site. This enone group is an electrophilic Michael acceptor, making it highly reactive toward nucleophiles. uchile.clnih.gov

Cyanide Detection: Numerous studies have demonstrated the efficacy of benzothiazole derivatives with a vinyl-type acceptor group for the selective and sensitive detection of cyanide ions (CN⁻). rsc.orgrsc.orgnih.gov The sensing mechanism involves the nucleophilic addition of the cyanide ion to the electron-deficient β-carbon of the vinyl group. nih.gov This reaction disrupts the molecule's internal charge transfer (ICT) pathway, which extends from an electron-donor part of the molecule to the electron-accepting benzothiazole and vinyl ketone system. The disruption of the ICT process results in a distinct and observable change in the molecule's optical properties, such as a color change (colorimetric response) or a significant shift or "turn-on" of its fluorescence (fluorometric response). rsc.orgnih.gov This approach has led to sensors capable of detecting cyanide at nanomolar concentrations, well below the limits set by the World Health Organization for drinking water. rsc.orgspectroscopyonline.com

Thiol Detection: The same Michael addition principle is employed for the detection of biologically important thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). uchile.clresearchgate.net Abnormal levels of these biothiols are linked to various diseases, making their detection crucial for medical diagnostics. Benzothiazole-based fluorescent probes react with thiols, leading to an addition reaction that, similar to cyanide sensing, perturbs the electronic structure and causes a measurable change in fluorescence. uchile.cl Kinetic and mechanistic studies on the reaction between a benzothiazole-based probe and various endogenous thiols confirmed that the reaction proceeds via a thiol-addition mechanism to the double bond. researchgate.net This strategy has been used to develop probes that can visualize biothiols in living cells, demonstrating their practical utility in biological research. nih.gov

AnalyteSensor/Probe StructureDetection LimitOptical Response
Cyanide (CN⁻)2-(3-(benzo[d]thiazol-2-yl)-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione (BID)5.97 nMBlue shift in fluorescence rsc.org
Cyanide (CN⁻)Benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile (PDBT)0.62 µMColorless to reddish-brown; "turn-on" sky-blue fluorescence nih.gov
Cyanide (CN⁻)(E)-3-ethyl-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)benzo[d]thiazol-3-ium iodide (SU-1)0.27 nM"Turn-on" fluorescence spectroscopyonline.com
Biothiols (Cys, GSH)Green-emitting benzothiazole derivative with a 2,4-dinitrosulfonate group0.12 µM148-fold "turn-on" green fluorescence nih.gov
Endogenous Thiols(E)-2-(benzo[d]thiazol-2-yl)-3-(4-morpholinophenyl)acrylonitrile (JGB)Not specifiedFluorescence change upon Michael addition uchile.clresearchgate.net

Development of Functional Dyes and Pigments

The extended π-conjugated system present in this compound, which encompasses both the benzothiazole ring and the propenone bridge, makes it an inherent chromophore. This class of compounds, often referred to as chalcone (B49325) analogues, is known for its strong absorption of UV-visible light and for its fluorescent properties. nih.gov

The photophysical properties of benzothiazole derivatives can be readily tuned by chemical modification. Studies on a wide range of these compounds have shown that they typically display fluorescence in the blue-to-green portion of the spectrum (approximately 380-450 nm). The exact emission wavelength and intensity are highly dependent on the substituents attached to the benzothiazole or associated phenyl rings. researchgate.net For example, 2-(benzothiazol-2-yl)phenol derivatives exhibit bright green emissions, while 3-(benzothiazol-2-yl)coumarin derivatives emit bright blue light in solution. nih.gov

A particularly interesting property of these dyes is solvatochromism—the phenomenon where the color of a compound changes with the polarity of the solvent. rsc.org This effect arises because polar solvents can stabilize the molecule's excited state differently than its ground state, altering the energy gap and thus the absorption and emission wavelengths. Benzothiazole-based azo dyes and benzothiazole-hydrazone chromophores have been shown to exhibit strong positive solvatochromism, meaning their absorption maxima shift to longer wavelengths (a red shift) as the solvent polarity increases. jchps.comresearchgate.net This property makes them useful as functional dyes that can act as environmental sensors, for example, to probe the polarity of microenvironments in chemical or biological systems.

Investigation in Catalysis

As a Ligand in Metal-Catalyzed Reactions (e.g., Suzuki-Miyaura Cross-Coupling, C-H Functionalization)

The benzothiazole (B30560) moiety is a well-established ligand scaffold in coordination chemistry. The nitrogen atom of the thiazole (B1198619) ring can act as a Lewis base, coordinating to transition metal centers and enabling catalytic cycles.

In the context of Suzuki-Miyaura cross-coupling reactions , which are fundamental for the formation of carbon-carbon bonds, ligands play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination. wisdomlib.orgdntb.gov.ua Research has demonstrated that palladium complexes featuring benzothiazole-derived ligands can serve as highly efficient catalysts for Suzuki reactions, even in aqueous media. wisdomlib.orgresearchgate.net For instance, a novel N,N,O-donating ligand synthesized from 2-aminobenzothiazole (B30445) formed a stable and effective Pd(II) complex for the cross-coupling of aryl bromides with arylboronic acids. researchgate.net

Furthermore, in some cases, the benzothiazole substrate itself can act as a ligand, obviating the need for an external one. A ligand-free Suzuki-Miyaura coupling methodology was developed for sterically hindered 2'-bromo-2-aryl benzothiazoles. nih.gov Mechanistic studies suggest that the reaction proceeds through the formation of a palladacycle intermediate, where the nitrogen atom of the benzothiazole ring coordinates to the palladium center. nih.gov This intrinsic coordinating ability of the benzothiazole core in 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one suggests its potential to either act as a ligand itself or be modified into a more complex ligand system for cross-coupling reactions. The electronic properties of the propenone group can further modulate the ligating ability of the benzothiazole nitrogen, thereby influencing catalyst performance.

Regarding C-H functionalization , the nitrogen atom in heterocyclic compounds is often employed as a directing group to guide a transition metal catalyst to a specific C-H bond, enabling regioselective bond formation. mdpi.comnih.gov The nitrogen atom within the benzothiazole ring of this compound could similarly serve as an internal directing group. This would facilitate chelation-assisted C-H activation, a powerful strategy for constructing complex molecules from simple precursors. nih.gov This approach has been successfully applied to various azoles, where transition metals like rhodium, palladium, and ruthenium catalyze the formation of C-C or C-heteroatom bonds at positions dictated by the coordinating heteroatom. mdpi.commdpi.com

Role in Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for many chemical transformations. The structure of this compound contains a Michael acceptor (the enone unit), a common motif in substrates for organocatalytic reactions.

This compound could potentially participate in enolate-mediated organocatalytic reactions. For example, a protocol for the synthesis of benzothiazole-containing triazoles involves the reaction of benzothiazole-ketones with azides, showcasing the reactivity of the ketone moiety in an organocatalytic [3+2] cycloaddition. nih.gov The propenone unit of this compound is a classic substrate for conjugate addition reactions, which can be catalyzed by a variety of chiral amines or thioureas to produce enantiomerically enriched products.

Moreover, the benzothiazole ring itself can be involved in organocatalytic processes. An efficient synthesis of 2-substituted benzothiazoles has been developed using tetrabromomethane (CBr4) as a halogen bond donor catalyst, which activates a thioamide precursor. rsc.org This highlights that the core heterocycle can interact with and be activated by organocatalysts.

Photo- and Electrocatalytic Applications

The extended π-conjugated system of benzothiazole derivatives often imparts them with useful photophysical properties, making them attractive candidates for photocatalysis. mdpi.com These properties are essential for molecules that need to absorb light and participate in energy or electron transfer processes.

A notable application is the incorporation of benzothiazole units into covalent organic frameworks (COFs) for the photocatalytic reduction of CO2. acs.org These materials act as heterogeneous photosensitizers, where the benzothiazole moieties contribute to CO2 affinity and semiconductor properties. acs.org The design of these COFs, including the symmetry and pore dimensions, can be tuned to optimize photocatalytic performance. acs.org This suggests that this compound could serve as a building block for such advanced materials.

Furthermore, visible-light-promoted, photocatalyst-free reactions involving benzothiazoles have been reported. rsc.org In one study, the alkylation and acylation of benzothiazoles were achieved by simple irradiation with blue LEDs, using Hantzsch esters as radical precursors. rsc.org This indicates that the benzothiazole core can be activated under visible light to participate in radical reactions without the need for an external photocatalyst. The propenone group in this compound could potentially enhance these photoredox properties or serve as a reactive handle in such transformations.

Catalyst Design and Performance Evaluation

The design of catalysts based on the benzothiazole scaffold has led to significant improvements in reaction efficiency and selectivity. In the realm of metal catalysis, the performance of benzothiazole-ligated palladium catalysts in Suzuki-Miyaura coupling is highly dependent on the reaction conditions.

ParameterVariationEffect on PerformanceReference
SolventAqueous vs. OrganicAqueous media can enhance catalyst recovery and offer environmental benefits. The ratio of ethanol (B145695) to water significantly impacts yield. wisdomlib.org
BaseK₂CO₃, Cs₂CO₃, etc.The choice of base is critical, with K₂CO₃ and Cs₂CO₃ proving highly effective in specific systems. wisdomlib.orgnih.gov
LigandExternal Ligand vs. Ligand-FreeIn some systems, removing an external phosphine (B1218219) ligand and allowing the benzothiazole substrate to coordinate directly to the palladium catalyst dramatically increased the reaction yield from low levels to over 65%. nih.gov

Biological Activity and Mechanism of Action Studies Excluding Clinical Human Trial Data, Dosage, and Safety/adverse Effect Profiles

Enzyme Inhibition and Activation Studies (in vitro/cell-free systems)

Derivatives of the benzothiazole (B30560) core have demonstrated notable inhibitory activity against a range of enzymes in cell-free assays. These studies are crucial for understanding the specific molecular targets of this class of compounds.

Dihydropteroate Synthase (DHPS): Certain benzothiazole derivatives have been investigated as inhibitors of the DHPS enzyme, a key target for antimicrobial agents. nih.govnih.gov In one study, derivatives containing a pyrazolone (B3327878) ring, such as compounds designated 16a-c, showed potent inhibition of the DHPS enzyme. Compound 16b was identified as the most active, with an IC50 value of 7.85 µg/mL, which is comparable to the standard drug sulfadiazine (B1682646) (IC50 of 7.13 µg/mL). nih.gov Molecular docking studies suggested these compounds interact with key amino acid residues, like Lys220, within the enzyme's active site. nih.gov

Carbonic Anhydrase (CA): A series of benzo[d]thiazole-5- and 6-sulfonamides have been synthesized and evaluated for their ability to inhibit several human (h) carbonic anhydrase isoforms. nih.govresearchgate.net These studies revealed that 2-amino-substituted and halogenated derivatives were effective inhibitors of cytosolic isoforms hCA I, II, and VII, as well as the tumor-associated isoform hCA IX. nih.govresearchgate.net Several compounds in these series exhibited potent, isoform-selective inhibition with subnanomolar or low nanomolar activity against hCA II, VII, and IX. nih.govresearchgate.net Another study on 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides also showed potent and selective inhibition of hCA II and VII. semanticscholar.orgresearchgate.net

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Select Benzothiazole Sulfonamide Derivatives

Compound Class Target Isoforms Potency Selectivity
Benzo[d]thiazole-5/6-sulfonamides hCA I, II, VII, IX Subnanomolar to low nanomolar Kᵢ values Selective for hCA II, VII, IX over hCA I
2-((Imidazol-2-yl)amino)benzothiazole-6-sulphonamides hCA II, VII Low nanomolar to micromolar Kᵢ values Potently and selectively inhibited hCA II and VII

Monoamine Oxidase-B (MAO-B): In the search for treatments for neurodegenerative disorders, certain benzo[d]thiazole-propanamide derivatives have been identified as selective MAO-B inhibitors. nih.govresearchgate.net Specifically, compounds N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2c) and N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2h) showed selective MAO-B inhibitory effects, with inhibition rates of 60.10% and 66.30%, respectively, at a concentration of 100 μM. nih.govresearchgate.net These compounds were found to be largely inactive against the MAO-A isoform. nih.govresearchgate.net

Heat Shock Protein 90 (Hsp90): The C-terminal domain (CTD) of Hsp90 has been explored as a target for benzothiazole-based inhibitors. A library of 2,6-disubstituted benzothiazoles was designed and synthesized to probe structure-activity relationships. The most potent compounds from this series demonstrated low micromolar antiproliferative activities in MCF-7 breast cancer cells. One compound, 9i, was shown to cause the dose-dependent degradation of Hsp90 client proteins without inducing the heat shock response, a characteristic feature of Hsp90 CTD inhibitors. mdpi.com

Tyrosine Kinase: The benzothiazole scaffold is present in molecules designed to inhibit tyrosine kinases. One such derivative, AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile), was identified as an inhibitor of the c-Jun NH2-terminal protein kinase (JNK) signaling pathway. nih.gov Additionally, molecular docking studies have suggested that certain benzo[d]thiazol-2-amine derivatives have high binding affinities for the Human Epidermal growth factor receptor (HER), a key tyrosine kinase in cancer. nih.gov

Receptor Binding and Modulation (in vitro/cellular models)

Studies on the benzo[d]thiazol-2(3H)-one scaffold, which is structurally related to 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one, have revealed high-affinity binding to specific receptor systems.

Sigma (σ) Receptors: A structure-activity relationship study of benzo[d]thiazol-2(3H)-one based ligands demonstrated their ability to bind to sigma receptor subtypes. nih.gov Many compounds in the synthesized series displayed low nanomolar affinity for σ1 and σ2 receptors. In particular, one analog showed a high affinity for σ1 receptors with a Kᵢ value of 4.5 nM and a 483-fold selectivity over σ2 receptors. nih.gov The σ1 receptor is a chaperone protein involved in calcium signaling and has been implicated in several neurological and psychiatric conditions. nih.gov

Cannabinoid Receptor 2 (CB2): A series of compounds based on the benzo[d]thiazol-2(3H)-one scaffold were developed as selective CB2 receptor agonists. nih.gov The CB2 receptor is highly expressed in immune cells and is a target for anti-inflammatory therapies. nih.gov The drug design project led to a compound that acts as a very potent CB2 agonist with a Kᵢ of 13.5 nM and good selectivity over the CB1 receptor. nih.gov

Table 2: Receptor Binding Affinity of Benzo[d]thiazol-2(3H)-one Derivatives

Receptor Target Derivative Series Key Finding Kᵢ Value
Sigma-1 (σ₁) 3,6-disubstituted benzo[d]thiazol-2(3H)ones High affinity and selectivity 4.5 nM
Cannabinoid 2 (CB₂) N-substituted benzo[d]thiazol-2(3H)-ones Potent and selective agonist 13.5 nM

Interaction with Biological Macromolecules (e.g., DNA, Proteins)

Benzothiazole derivatives have been shown to interact with essential biological macromolecules, which can underlie their cellular effects.

DNA Interaction: Molecular docking studies of certain benzo[d]thiazol-2-amine derivatives suggest they can interact with DNA. nih.gov These simulations aim to elucidate potential binding modes within the DNA groove, focusing on interactions such as hydrogen bonding and hydrophobic contacts. nih.gov Other research on more complex benzothiazole-pyrrolo nih.govnih.govbenzodiazepine conjugates has indicated that these molecules can bind to AT-rich sequences within the DNA duplex. researchgate.net

Protein Interaction (Tubulin): Beyond enzymatic active sites, benzothiazole derivatives have been found to interact with structural proteins. The derivative MI-181, for example, is a potent inhibitor of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are critical for cell division, making it a key target for anticancer agents. nih.gov

Cellular Pathway Perturbation Analysis (e.g., Apoptosis, Cell Cycle Modulation in vitro cell lines)

In vitro studies using various cancer cell lines have demonstrated that benzothiazole-based compounds can disrupt key cellular pathways, leading to cell death and the inhibition of proliferation.

Induction of Apoptosis: Benzothiazole compounds have been shown to induce apoptosis (programmed cell death) in human cancer cell lines. researchgate.net The mechanism can involve the generation of reactive oxygen species (ROS), which creates cellular stress. researchgate.net This can lead to an increased nuclear expression of the tumor suppressor protein TP53, a shift in the BAX/BCL-2 ratio to favor apoptosis, and increased expression of Caspase-3. researchgate.net A study on a series of N-1,3-benzothiazol-2-ylbenzamide derivatives identified a lead compound that exerted a proapoptotic effect, particularly in the MCF-7 breast cancer cell line. researchgate.net

Cell Cycle Modulation: The antiproliferative effects of benzothiazole derivatives are also linked to their ability to modulate the cell cycle. Treatment of cancer cells with benzothiazole-pyrrolo nih.govnih.govbenzodiazepine conjugates has been shown to alter the distribution of cells throughout the different phases of the cell cycle. researchgate.net This can lead to cell cycle arrest, preventing cancer cells from dividing and proliferating. researchgate.net

Structure-Activity Relationship (SAR) Methodologies for Biological Targets

Systematic modification of the benzothiazole scaffold has yielded important insights into the structural requirements for biological activity against various targets.

For Enzyme Inhibition:

DHPS: SAR studies revealed that substituting the benzothiazole core with a pyrazolone ring resulted in the highest antimicrobial and DHPS inhibitory activities. nih.gov

Carbonic Anhydrase: A sharp SAR was observed, where even minor alterations to the scaffold or the 2-amino moiety led to significant changes in inhibitory activity and isoform selectivity. nih.govresearchgate.net

Hsp90: Investigation of 2,6-disubstituted benzothiazoles helped to establish the SAR for this class of C-terminal domain inhibitors, linking an aromatic ring, a cationic center, and the benzothiazole moiety to activity. mdpi.com

For Receptor Binding:

Sigma Receptors: SAR studies on benzo[d]thiazol-2(3H)one derivatives showed that linker length, aryl substitution, and the size of the alkylamine ring are critical determinants of binding affinity and selectivity for σ1 versus σ2 receptors. nih.gov

For Antiproliferative Activity:

Studies on phenylacetamide derivatives containing the benzothiazole nucleus have helped to delineate the structural features that contribute to their ability to reduce the viability of paraganglioma and pancreatic cancer cells. nih.gov The nature of the amide substituent was found to be a key modulator of activity. nih.gov

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Pathways

The synthesis of benzothiazole (B30560) derivatives has evolved significantly, moving from conventional multi-step processes to more efficient and environmentally friendly methods. nih.gov Future research for synthesizing 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one and related structures will likely focus on green chemistry principles. nih.govresearchgate.net Key areas of exploration include one-pot, atom-economy procedures that minimize waste and avoid the use of toxic solvents and reagents. nih.gov

Transition metal-catalyzed reactions, particularly those employing copper and palladium, have proven effective for constructing the benzothiazole core from various precursors like 2-haloanilines. nih.govrsc.org A significant future challenge is the development of transition-metal-free systems, which offer a more cost-effective and less toxic synthetic route. rsc.org Furthermore, replacing hazardous thiol reagents with safer alternatives is a critical goal for sustainable synthesis. bohrium.com The development of advanced catalytic systems, such as reusable magnetic nanocatalysts, presents another promising avenue for creating these compounds with high yields and purity while allowing for easy catalyst recovery and reuse. researchgate.net

Table 1: Emerging Sustainable Synthetic Strategies for Benzothiazole Derivatives

Synthetic Strategy Key Features Potential Advantages References
One-Pot Synthesis Combines multiple reaction steps into a single procedure without isolating intermediates. Increased efficiency, reduced solvent use, and waste minimization. nih.gov
Green Chemistry Approaches Utilizes non-toxic solvents, renewable starting materials, and energy-efficient conditions (e.g., microwave assistance). Ecologically friendly, safer processes, and reduced environmental impact. nih.govresearchgate.netrsc.org
Metal-Free Catalysis Employs organocatalysts or relies on inherent reactant reactivity to avoid transition metals. Lower cost, reduced toxicity, and simplified purification. rsc.org

| Reusable Nanocatalysts | Involves catalysts like magnetic nanoparticles that can be easily separated and reused. | High stability, reusability, and high catalytic activity. | researchgate.net |

Exploration of Unconventional Reactivity and Transformations

The this compound molecule possesses multiple reactive sites, including the benzothiazole ring, the enone moiety, and the C-H bonds, making it a versatile building block for complex molecular architectures. Future research should focus on exploring the unconventional reactivity of this scaffold. Transition metal-catalyzed C-H bond functionalization is a powerful tool for directly introducing new substituents onto the benzothiazole core, bypassing the need for pre-functionalized starting materials. rsc.org

Investigating domino reactions, which involve a cascade of transformations in a single step, could provide rapid access to complex fused and spirocyclic heterocyclic systems. nih.govresearchgate.net The enone functional group is a classic Michael acceptor, but its reactivity in the context of the benzothiazole substituent could be explored in unconventional cycloadditions, conjugate additions with novel nucleophiles, and asymmetric transformations. Furthermore, combining enzymatic and photoredox catalysis offers a green and highly efficient method for new transformations. bohrium.com

Integration into Emerging Technologies (e.g., Supramolecular Chemistry, Nanotechnology)

The unique electronic and structural properties of the benzothiazole core make it an attractive candidate for applications in emerging technologies. In supramolecular chemistry, the aromatic system and heteroatoms of this compound can participate in non-covalent interactions such as π-π stacking and hydrogen bonding, enabling the construction of complex, self-assembled architectures. bohrium.com These assemblies could find use in sensors, molecular switches, and drug delivery systems.

In the realm of nanotechnology, benzothiazole derivatives can be incorporated into functional materials. bohrium.com For instance, their fluorescence properties could be harnessed in the development of organic light-emitting diodes (OLEDs) or as fluorescent probes for bio-imaging. rsc.org The potential for these compounds to form aggregation-induced emission (AIE) materials is another exciting avenue, where the molecules become highly emissive in an aggregated state, with applications in diagnostics and environmental sensing. rsc.org

Advanced Computational Methodologies for Prediction and Design

Computational chemistry has become an indispensable tool for modern chemical research. researchgate.net For this compound, advanced computational methodologies can accelerate the design and prediction of new derivatives with tailored properties. Density Functional Theory (DFT) calculations can be employed to study the molecular structure, electronic properties, and reactivity of the compound. mdpi.comscirp.org These calculations provide insights into parameters like HOMO-LUMO energy gaps, which are crucial for predicting electronic behavior and reactivity. researchgate.netmdpi.com

In silico tools are also vital for drug discovery. Molecular docking studies can predict the binding affinity and interaction modes of benzothiazole derivatives with biological targets, such as enzymes or DNA, guiding the design of new therapeutic agents. ugm.ac.idnih.gov Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models can assess the drug-like properties of new compounds early in the design phase, reducing the likelihood of late-stage failures in drug development. ugm.ac.idnih.gov

Table 2: Application of Computational Methods in Benzothiazole Research

Computational Method Application Predicted Properties References
Density Functional Theory (DFT) Elucidation of molecular structure and electronic properties. Optimized geometry, HOMO-LUMO gap, vibrational spectra, chemical reactivity descriptors. mdpi.comscirp.orgugm.ac.id
Molecular Docking Prediction of binding modes and affinities to biological targets. Binding energy, protein-ligand interactions (e.g., hydrogen bonds), potential as enzyme inhibitors. researchgate.netnih.gov
ADME Prediction In silico assessment of pharmacokinetic properties. Lipinski's "rule of five" compliance, drug-likeness, potential as a drug candidate. ugm.ac.idnih.gov

| Time-Dependent DFT (TD-DFT) | Analysis of spectroscopic and photophysical properties. | Absorption wavelengths, excitation energies, potential for optical applications. | scirp.org |

Expanding Applications in Materials Science and Catalysis

While benzothiazoles are well-established in pharmaceuticals, their potential in materials science and catalysis remains an area ripe for expansion. The conjugated π-system of this compound suggests potential applications in organic electronics. mdpi.com By modifying the substituents on the benzothiazole ring, the electronic properties can be tuned for use in semiconductors, solar cells, and nonlinear optical materials. mdpi.com The incorporation of nitro groups, for example, can significantly influence the electronic and luminescent properties of the benzamide (B126) derivatives of benzothiazole. mdpi.com

In catalysis, the nitrogen and sulfur atoms of the benzothiazole ring can act as ligands to coordinate with metal centers. This opens up the possibility of designing novel catalysts for a variety of organic transformations. Research could focus on synthesizing chiral benzothiazole-based ligands for asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals.

Deeper Mechanistic Understanding of Biological Interactions (in vitro)

Many benzothiazole derivatives exhibit a wide range of biological activities. researchgate.net A crucial future direction is to move beyond screening for activity and toward a deeper mechanistic understanding of how these compounds interact with biological systems at a molecular level. For this compound, the Michael acceptor functionality is a key feature, suggesting it may act as a covalent inhibitor by forming bonds with nucleophilic residues (like cysteine) in target proteins.

In vitro studies using techniques such as mass spectrometry, X-ray crystallography, and advanced spectroscopic methods can help identify the specific molecular targets and elucidate the precise mechanism of action. nih.gov Understanding these drug-target interactions is fundamental for rational drug design, enabling the optimization of potency and selectivity while minimizing off-target effects. Such mechanistic insights are critical for advancing promising benzothiazole derivatives from lead compounds to clinical candidates. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one, and how can reaction conditions influence yield?

  • Methodology : The compound is synthesized via condensation reactions between benzo[d]thiazole derivatives and α,β-unsaturated ketones. For example, chalcone derivatives are prepared by Claisen-Schmidt condensation using anhydrous potassium carbonate in acetone under reflux . Yield optimization requires strict control of stoichiometry (e.g., 1:1 molar ratio of reactants) and anhydrous conditions to prevent hydrolysis of intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should be prioritized?

  • Methodology :

  • IR Spectroscopy : Look for C=O stretch (~1680–1700 cm⁻¹) and C=C conjugation (~1600 cm⁻¹). NIST reference data for benzothiazole derivatives (e.g., IR peaks for C-S bonds at ~650 cm⁻¹) can guide interpretation .
  • NMR : Confirm the α,β-unsaturated ketone structure via ¹³C NMR (δ ~190 ppm for carbonyl) and ¹H NMR (doublets for vinyl protons, J ≈ 15–17 Hz) .

Q. How does the electron-withdrawing benzo[d]thiazole moiety influence the compound's reactivity in nucleophilic additions?

  • Methodology : The thiazole ring stabilizes the enone system via conjugation, directing nucleophilic attacks to the β-carbon. Reactivity can be probed using Michael addition assays with amines or thiols, monitored by TLC or HPLC .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations assess binding affinity to target proteins (e.g., kinases) and electronic properties. Studies on analogous benzimidazole-thiazole hybrids show correlation between HOMO-LUMO gaps and antimicrobial activity .

Q. How can contradictory results in cytotoxicity assays be systematically addressed?

  • Methodology :

  • Sample Stability : Degradation of organic compounds during prolonged assays (e.g., 9-hour experiments) can skew results. Implement continuous cooling to stabilize samples .
  • Purity Validation : Use HPLC-MS to confirm compound integrity pre- and post-assay. Impurities from incomplete synthesis (e.g., unreacted chalcone precursors) may confound data .

Q. What strategies optimize the compound's selectivity in targeting bacterial vs. mammalian cells?

  • Methodology : Structure-activity relationship (SAR) studies guided by substituent effects. For example:

  • Electron-donating groups (e.g., -OCH₃) on the benzothiazole ring enhance Gram-positive bacterial inhibition (MIC ≤ 2 µg/mL) .
  • Bulky substituents reduce mammalian cell toxicity by limiting passive diffusion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.